molecular formula C7H3F2NO B1422714 2,4-Difluoro-6-hydroxybenzonitrile CAS No. 1261793-35-4

2,4-Difluoro-6-hydroxybenzonitrile

Cat. No.: B1422714
CAS No.: 1261793-35-4
M. Wt: 155.1 g/mol
InChI Key: JFDPPOHMSFGSLN-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-hydroxybenzonitrile is an organic compound with the molecular formula C7H3F2NO. It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzonitrile core.

Scientific Research Applications

2,4-Difluoro-6-hydroxybenzonitrile has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for 2,4-Difluoro-6-hydroxybenzonitrile is not available in the search results, general precautions should be taken while handling it, such as avoiding inhalation, contact with skin and eyes, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

2,4-Difluoro-6-hydroxybenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to participate in the cyclization of peptides, which is crucial for the development of cyclic peptide libraries . The compound’s interaction with cysteine thiols enables efficient peptide cyclization in neutral aqueous solutions, which is essential for screening cyclic peptide ligands .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with biomolecules can lead to changes in cell function, including alterations in cell growth and proliferation . Additionally, its role in peptide cyclization suggests potential impacts on protein-protein interactions and cellular signaling networks .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s ability to interact with cysteine thiols facilitates the formation of cyclic peptides, which can modulate protein function and cellular signaling pathways . This interaction is crucial for the compound’s role in biochemical reactions and its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under specific conditions, allowing for consistent results in biochemical assays . Long-term effects on cellular function and potential degradation products should be further investigated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects . It is essential to determine the optimal dosage range to maximize the compound’s efficacy while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . Understanding these pathways is crucial for determining the compound’s pharmacokinetics and potential effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the fluorination of 2,6-dihydroxybenzonitrile using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2,4-Difluoro-6-hydroxybenzonitrile may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale fluorination reactions might employ continuous flow reactors to ensure consistent product quality and efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-hydroxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-4-hydroxybenzonitrile
  • 2,4-Difluoro-6-methoxybenzonitrile
  • 2,4-Difluoro-6-aminobenzonitrile

Uniqueness

2,4-Difluoro-6-hydroxybenzonitrile is unique due to the specific positioning of its fluorine atoms and hydroxyl group, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

2,4-difluoro-6-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDPPOHMSFGSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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